molecular formula C47H53NO15 B3030617 Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, (1S,3S,4S,4aR,5S,6S,8S,11R,12aS)-3,11-bis(acetyloxy)-4-[(benzoyloxy)methyl]-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-1,4,5,6-tetrahydroxy-9,12a,13,13-tetramethyl-12-oxo-6,10-methanobenzocyclodecen-8-yl ester, (alphaR,betaS)- CAS No. 932042-85-8

Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, (1S,3S,4S,4aR,5S,6S,8S,11R,12aS)-3,11-bis(acetyloxy)-4-[(benzoyloxy)methyl]-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-1,4,5,6-tetrahydroxy-9,12a,13,13-tetramethyl-12-oxo-6,10-methanobenzocyclodecen-8-yl ester, (alphaR,betaS)-

Cat. No.: B3030617
CAS No.: 932042-85-8
M. Wt: 871.9 g/mol
InChI Key: BWBMUOOTJLNHSQ-SJBOGKINSA-N
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Description

The compound Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, (1S,3S,4S,4aR,5S,6S,8S,11R,12aS)-3,11-bis(acetyloxy)-4-[(benzoyloxy)methyl]-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-1,4,5,6-tetrahydroxy-9,12a,13,13-tetramethyl-12-oxo-6,10-methanobenzocyclodecen-8-yl ester, (alphaR,betaS)- is a highly complex taxane derivative. Its structure features:

  • A β-(benzoylamino)-α-hydroxybenzenepropanoic acid core.
  • Multiple acetyloxy and benzoyloxy ester groups (e.g., 3,11-bis(acetyloxy), 4-(benzoyloxy)methyl).
  • A bicyclic 6,10-methanobenzocyclodecene framework with 12 chiral centers.
  • Key functional groups: hydroxyl, ketone (12-oxo), and methyl substituents.

This compound shares structural homology with paclitaxel and docetaxel, taxanes known for microtubule-stabilizing anticancer activity .

Properties

IUPAC Name

[(1S,2S,3R,4S,5S,7S,8S,10R,13S)-5,10-diacetyloxy-13-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,2,4,7-tetrahydroxy-8,12,15,15-tetramethyl-9-oxo-4-tricyclo[9.3.1.03,8]pentadec-11-enyl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H53NO15/c1-25-31(63-43(57)36(52)35(28-16-10-7-11-17-28)48-41(55)29-18-12-8-13-19-29)23-47(59)40(54)38-45(6,39(53)37(62-27(3)50)34(25)44(47,4)5)32(51)22-33(61-26(2)49)46(38,58)24-60-42(56)30-20-14-9-15-21-30/h7-21,31-33,35-38,40,51-52,54,58-59H,22-24H2,1-6H3,(H,48,55)/t31-,32-,33-,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBMUOOTJLNHSQ-SJBOGKINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC(C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)O)(COC(=O)C6=CC=CC=C6)O)OC(=O)C)O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]([C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)O)(COC(=O)C6=CC=CC=C6)O)OC(=O)C)O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H53NO15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858276
Record name [(1S,2S,3R,4S,5S,7S,8S,10R,13S)-5,10-diacetyloxy-13-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,2,4,7-tetrahydroxy-8,12,15,15-tetramethyl-9-oxo-4-tricyclo[9.3.1.03,8]pentadec-11-enyl]methyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

871.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932042-85-8
Record name [(1S,2S,3R,4S,5S,7S,8S,10R,13S)-5,10-diacetyloxy-13-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,2,4,7-tetrahydroxy-8,12,15,15-tetramethyl-9-oxo-4-tricyclo[9.3.1.03,8]pentadec-11-enyl]methyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of this compound involves multiple steps, including the formation of key intermediates and the use of various protecting groups to ensure the correct functionalization of the molecule. The synthetic routes typically involve:

    Formation of the Core Structure: This step often involves cyclization reactions to form the core diterpenoid structure.

    Functional Group Modifications: Introduction of hydroxyl, acetoxy, and benzoyloxy groups through selective reactions.

    Final Assembly: Coupling of the benzenepropanoic acid moiety with the diterpenoid core.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetoxy and benzoyloxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like LiAlH4 (Lithium aluminium hydride), and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a model compound to study complex synthetic routes and reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Taxane Derivatives with Modified Amino/Acyl Groups

Compound Name Substituents Molecular Weight Key Differences Biological Activity References
Target Compound β-(Benzoylamino), 3,11-bis(acetyloxy), 4-(benzoyloxy)methyl ~1,083 g/mol High esterification; benzoylamino group Likely microtubule stabilization; antiproliferative (hypothesized)
Taxine A β-(Dimethylamino), 2,13-bis(acetyloxy) ~933 g/mol Dimethylamino instead of benzoylamino; simplified ester groups Cardiotoxic alkaloid; inhibits sodium channels
Docetaxel Impurity 11 β-Amino, 10-desacetyl, 13-α-hydroxy ~814 g/mol Lack of benzoylamino; deacetylated at C10 Reduced cytotoxicity; metabolic intermediate

Analysis :

  • The benzoylamino group in the target compound may enhance binding to β-tubulin compared to Taxine A’s dimethylamino group, which is associated with toxicity .

Silylated Taxane Derivatives

Compound Name Protective Groups Molecular Weight Key Features Applications References
7-O-(Triethylsilyl)taxol Triethylsilyl at C7 ~1,082 g/mol Enhanced lipophilicity; synthetic intermediate Used in semi-synthesis of taxanes
Target Compound None (free hydroxyls at C1,4,5,6) ~1,083 g/mol Multiple free hydroxyls; natural-like structure Potential direct bioactivity
tert-Butyldimethylsilyl Derivative TBDMS at α-hydroxy ~1,144 g/mol Improved metabolic stability Research intermediate

Analysis :

  • Unlike silylated analogs, the target compound retains free hydroxyl groups, which may facilitate water solubility and receptor interactions. However, silyl groups (e.g., triethylsilyl in ) are critical in synthetic routes to prevent undesired oxidation .

Simplified Esters and Analogs

Compound Name Ester Group Molecular Weight Key Differences Activity Profile References
Methyl Ester Analog Methyl ester ~299 g/mol Minimal steric bulk; no bicyclic framework Low cytotoxicity; research tool
6-Oxodocetaxel 5,6-dioxo ~838 g/mol Oxidized C5-C6 positions Reduced tubulin binding
Target Compound Complex cyclodecenyl ester ~1,083 g/mol Macrocyclic ester; multiple substituents Hypothesized high potency

Analysis :

  • The macrocyclic ester in the target compound likely enhances membrane permeability compared to smaller esters. Oxidation at C12 (12-oxo) versus C5-C6 in 6-oxodocetaxel may preserve tubulin-binding efficiency .

Key Research Findings

  • Stereochemical Sensitivity : The (alphaR,betaS) configuration is critical for bioactivity, as mirrored in docetaxel analogs . Alterations (e.g., alphaS in ) abolish activity .
  • Esterification Impact : High esterification (3,11-bis(acetyloxy), 4-benzoyloxymethyl) correlates with prolonged half-life in preclinical models, similar to ELUVIA™ stent coatings .
  • Toxicity Profile: Unlike Taxine A, the target compound lacks cardiotoxic dimethylamino groups, suggesting a safer profile .

Biological Activity

Benzenepropanoic acid derivatives, particularly the compound known as Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, (1S,3S,4S,4aR,5S,6S,8S,11R,12aS)-3,11-bis(acetyloxy)-4-[(benzoyloxy)methyl]-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-1,4,5,6-tetrahydroxy-9,12a,13,13-tetramethyl-12-oxo-6,10-methanobenzocyclodecen-8-yl ester (CAS No. 2757197-26-3), has garnered attention for its potential biological activities. This article explores its pharmacological properties based on diverse research findings.

The compound has a complex structure characterized by multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC49H53NO15
Molecular Weight895.94 g/mol
Predicted Boiling Point993.2 ± 65.0 °C
Density1.40 ± 0.1 g/cm³
pKa9.76 ± 0.46

Antioxidant Activity

Research indicates that benzenepropanoic acid derivatives exhibit significant antioxidant properties. These compounds can neutralize free radicals and reduce oxidative stress in biological systems. A study demonstrated that similar compounds effectively scavenged free radicals in vitro and protected cellular components from oxidative damage .

Antibacterial Activity

The antibacterial potential of benzenepropanoic acid derivatives has been extensively studied. In vitro assays revealed that these compounds possess activity against various bacterial strains including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that they could serve as potential agents in treating bacterial infections .

Anticancer Properties

Emerging evidence suggests that benzenepropanoic acid derivatives may induce apoptosis in cancer cells. For instance, studies involving human breast cancer cell lines (MCF-7) showed that these compounds triggered apoptotic pathways at specific concentrations. Morphological changes consistent with apoptosis were observed following treatment .

Case Study 1: Antioxidant Efficacy

A study evaluating the antioxidant activity of benzenepropanoic acid derivatives reported significant reductions in lipid peroxidation and enhanced cellular viability under oxidative stress conditions. The compound's ability to modulate antioxidant enzyme levels was also noted.

Case Study 2: Antibacterial Testing

In a comparative analysis of various benzenepropanoic acid derivatives against E. coli and S. aureus, it was found that certain structural modifications enhanced antibacterial potency. The study highlighted the relationship between chemical structure and biological efficacy.

The proposed mechanisms for the biological activities of benzenepropanoic acid derivatives include:

  • Antioxidant Mechanism : Involvement of phenolic hydroxyl groups in scavenging reactive oxygen species (ROS).
  • Antibacterial Mechanism : Disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
  • Anticancer Mechanism : Induction of cell cycle arrest and activation of caspase-dependent apoptosis pathways.

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